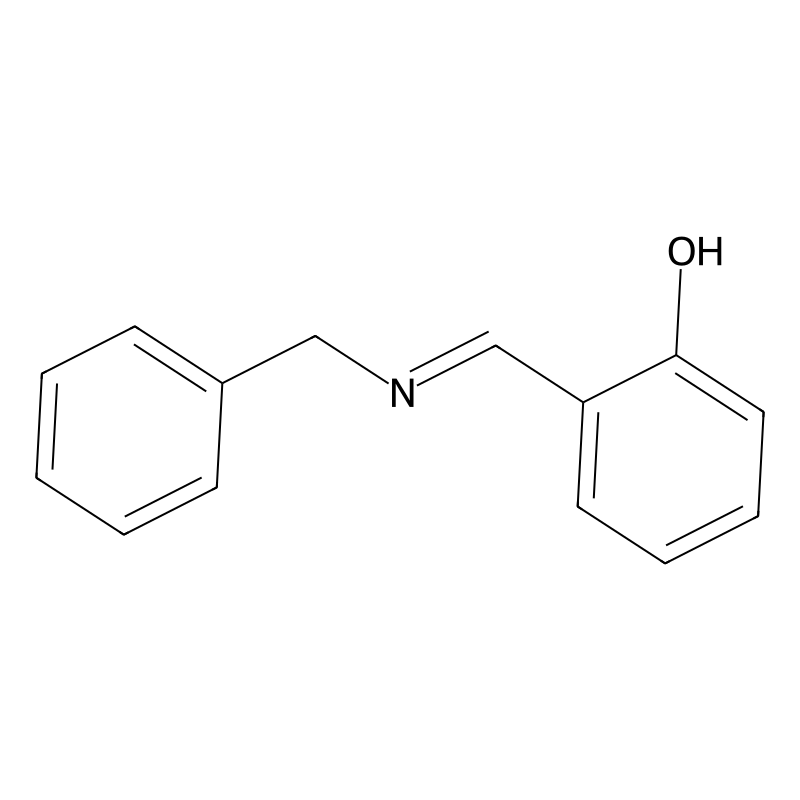

Norletimol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Norletimol, with the chemical formula C₁₄H₁₃NO and CAS number 886-08-8, is a compound classified as o-(N-benzylformimidoyl)phenol. It features a phenolic structure with a benzyl group attached to a nitrogen atom. This compound is recognized for its potential applications in medicinal chemistry and has been studied for its biological activities, particularly in relation to its effects on various biological systems .

- Condensation Reactions: Norletimol can undergo condensation with aldehydes or ketones, forming imines or other nitrogen-containing derivatives.

- Nucleophilic Substitution: The nitrogen atom in Norletimol can act as a nucleophile, allowing it to react with electrophiles.

- Reduction Reactions: The imine functionality can be reduced to form amines under appropriate conditions.

These reactions make Norletimol a versatile intermediate in organic synthesis and medicinal chemistry .

Norletimol exhibits notable biological activities, including:

- Antimicrobial Properties: Some studies suggest that Norletimol has antimicrobial effects against certain bacterial strains, though specific data on its efficacy is limited.

- Antioxidant Activity: The compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Potential Neuroprotective Effects: Preliminary studies indicate that Norletimol may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Various synthesis methods for Norletimol have been reported:

- Condensation of Salicylaldehyde and Benzylamine:

- Salicylaldehyde reacts with benzylamine to form Norletimol via a condensation reaction.

- Use of Active Methylene Compounds:

- Lyophilization Techniques:

These methods highlight the compound's synthetic versatility.

Norletimol has potential applications in various fields:

- Pharmaceutical Development: Its biological activity makes it a candidate for drug development aimed at treating infections or neurodegenerative diseases.

- Chemical Research: As an intermediate, it can be used in the synthesis of more complex organic molecules.

- Agricultural Chemistry: There may be applications in developing agrochemicals based on its antimicrobial properties .

Interaction studies involving Norletimol focus primarily on its biological effects:

- Synergistic Effects with Other Compounds: Research indicates that Norletimol may enhance the effectiveness of certain antibiotics when used in combination, suggesting potential for use in combination therapies.

- Mechanisms of Action: Studies are ongoing to elucidate the mechanisms by which Norletimol exerts its biological effects, particularly concerning its potential neuroprotective and antimicrobial actions .

Norletimol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzylamine | C₇H₉N | A simpler amine without the phenolic group |

| Phenylacetaldehyde | C₈H₈O | Contains an aldehyde group; used in various organic syntheses |

| N-benzylformamide | C₉H₁₁N | Similar nitrogen functionality but lacks the phenolic aspect |

Norletimol is unique due to its specific combination of a phenolic structure and nitrogen functionality, which may contribute to its distinct biological activities compared to these similar compounds .

Norletimol is an organic compound with the molecular formula C14H13NO, representing a composition of 14 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. The compound exhibits a molecular weight of 211.26 grams per mole and is registered under the Chemical Abstracts Service number 886-08-8 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-(benzyliminomethyl)phenol, which precisely describes its structural arrangement [1] [5].

The compound belongs to the class of Schiff bases, also known as aldimines or ketimines depending on their origin [7] [8]. Norletimol specifically represents a salicylidene derivative formed through the condensation of salicylaldehyde with benzylamine, resulting in the characteristic imine linkage [1] [13]. The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: C1=CC=C(C=C1)CN=CC2=CC=CC=C2O [1] [5].

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO |

| Molecular Weight (g/mol) | 211.26 |

| CAS Registry Number | 886-08-8 |

| IUPAC Name | 2-(benzyliminomethyl)phenol |

| Common Names | Norletimol, Saddamine, Salicylidene benzylamine |

| InChI Key | LPSMMAHYAIVSQW-UHFFFAOYSA-N |

| SMILES Notation | C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |

The molecular architecture of Norletimol comprises three distinct structural components: a phenolic ring system bearing a hydroxyl substituent, an imine bridge featuring a carbon-nitrogen double bond, and a benzyl group attached to the nitrogen atom [1] [2]. This arrangement creates a conjugated system that influences both the physical and chemical properties of the compound [8] [11].

Structural Characteristics of the Imine Bond

The imine functionality in Norletimol represents the defining structural feature that governs many of its chemical and physical properties [7] [8]. The carbon-nitrogen double bond exhibits typical imine characteristics with a bond length ranging from 1.29 to 1.31 Angstroms for non-conjugated systems, though this value may extend to 1.35 Angstroms in conjugated arrangements due to the extended pi-electron system [8].

The planarity of the imine group results from the sp2 hybridization of both the carbon and nitrogen atoms involved in the double bond [8]. This planar arrangement facilitates the overlap of p-orbitals, creating a pi-bond that restricts rotation around the carbon-nitrogen axis [8]. The five core atoms in the imine region (C2C=NX in ketimines and C(H)C=NX in aldimines) maintain coplanar geometry, which is essential for the stability and reactivity of the compound [8].

Norletimol exhibits stereochemical characteristics typical of imine compounds, with the presence of one E/Z center due to the restricted rotation around the imine bond [3]. The compound is classified as achiral with no defined stereocenters and displays no optical activity [3]. The molecular charge remains neutral under standard conditions [3].

| Feature | Value |

|---|---|

| Carbon-Nitrogen Bond Length (Å) | 1.29-1.31 (typical imine) |

| E/Z Centers | 1 |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Defined Stereocenters | 0/0 |

| Molecular Charge | 0 |

The electronic structure of the imine bond contributes significantly to the compound's reactivity profile [7] [8]. The nitrogen atom retains a lone pair of electrons while participating in the double bond, creating sites for both electrophilic and nucleophilic interactions [7]. This electronic arrangement makes the carbon atom of the imine group susceptible to nucleophilic attack, while the nitrogen can coordinate with electrophilic species [25] [26].

Physical Properties

Crystalline Characteristics and Appearance

The crystalline properties of Norletimol align with those typically observed in phenolic Schiff base compounds [35] [36]. While specific crystallographic data for Norletimol are limited in the available literature, related salicylidene derivatives generally exhibit well-defined crystalline structures characterized by intermolecular hydrogen bonding networks [31] [33].

Phenolic compounds, including Norletimol, typically form crystalline solids with distinct melting points and characteristic appearances [35] [36]. The presence of both the phenolic hydroxyl group and the imine nitrogen provides multiple sites for hydrogen bonding, which influences the crystal packing and thermal properties of the compound [31] [35].

The molecular geometry allows for various intermolecular interactions in the solid state, including pi-pi stacking between aromatic rings and hydrogen bonding involving the phenolic hydroxyl group [31] [33]. These interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties [35].

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of Norletimol reflect the dual nature of its molecular structure, combining both hydrophilic and lipophilic components [19]. The phenolic hydroxyl group provides some degree of water solubility through hydrogen bonding with water molecules, while the extensive aromatic system and benzyl substituent contribute to solubility in organic solvents [19].

In aqueous media, the solubility of Norletimol is expected to be limited due to the predominance of aromatic carbon atoms in its structure [19]. The compound's behavior in water would be influenced by pH conditions, with potential changes in solubility occurring under acidic or basic conditions due to protonation or deprotonation of the phenolic group [27].

Organic solvents with intermediate to high polarity, such as alcohols, ethers, and aromatic hydrocarbons, would likely provide better solvation for Norletimol [19]. The compound's solubility profile would be similar to other phenolic Schiff bases, showing preferential dissolution in solvents capable of accommodating both the polar phenolic group and the non-polar aromatic regions [19].

Thermal Properties and Stability Parameters

The thermal stability of Norletimol is influenced by the presence of the imine bond, which represents a thermally labile functional group [37] [39]. Imine-linked compounds generally exhibit decomposition temperatures in the range of 200-450°C, depending on their specific structural features and molecular environment [37].

Studies on related imine compounds indicate that thermal decomposition typically begins with the cleavage of the carbon-nitrogen double bond, followed by further fragmentation of the molecular structure [37] [39]. The presence of the phenolic group may provide some additional thermal stability through intramolecular hydrogen bonding, which can stabilize the molecular conformation [31].

The thermal behavior of Norletimol would be expected to follow patterns observed in similar Schiff base compounds, with initial weight loss occurring around 200-300°C due to the breakdown of the imine linkage [37]. Complete thermal degradation would likely occur at temperatures approaching 500°C, consistent with the behavior of comparable aromatic imine compounds [37].

Chemical Properties

Reactivity of the Imine Functionality

The imine group in Norletimol exhibits characteristic reactivity patterns associated with carbon-nitrogen double bonds [25] [26]. The most significant reaction pathway involves hydrolysis, where the imine bond undergoes cleavage in the presence of water to regenerate the parent aldehyde and amine components [25] [26].

The hydrolysis mechanism proceeds through nucleophilic attack by water at the carbon atom of the imine group, facilitated by acid catalysis [25] [26]. Under acidic conditions, protonation of the nitrogen atom increases the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack by water molecules [25]. The reaction follows a two-step mechanism involving the formation of a hemiaminal intermediate, which subsequently decomposes to yield salicylaldehyde and benzylamine [25].

The rate of hydrolysis is highly dependent on pH conditions, with maximum rates observed in moderately acidic solutions around pH 4 [26]. At neutral pH, the hydrolysis proceeds slowly, while extremely acidic conditions may lead to side reactions or decomposition products [25] [26].

Additional reactivity patterns include potential coordination with metal ions through the nitrogen lone pair, formation of complexes with Lewis acids, and participation in condensation reactions with other carbonyl-containing compounds [25]. The aromatic rings in the structure may also undergo electrophilic substitution reactions under appropriate conditions [24].

Acid-Base Characteristics

Norletimol exhibits both acidic and basic properties due to the presence of the phenolic hydroxyl group and the imine nitrogen atom [27]. The phenolic group acts as a weak acid with a pKa value expected to be in the range of 8-10, similar to other substituted phenols [27].

The imine nitrogen possesses a lone pair of electrons, enabling it to function as a Lewis base capable of accepting protons or coordinating with electron-deficient species [27]. The basicity of the nitrogen is moderated by the adjacent aromatic system, which can delocalize electron density through resonance effects [8].

Under acidic conditions, protonation occurs preferentially at the imine nitrogen, forming an iminium cation that significantly alters the compound's reactivity and stability [25] [27]. This protonation increases the susceptibility of the imine carbon to nucleophilic attack and facilitates hydrolysis reactions [25].

In basic environments, deprotonation of the phenolic hydroxyl group creates a phenoxide anion, which can participate in various chemical transformations and exhibits enhanced nucleophilicity compared to the neutral phenol [27]. The interplay between these acid-base equilibria influences the overall behavior of Norletimol in different chemical environments [27].

Stability Under Various Conditions

The stability of Norletimol varies significantly depending on environmental conditions, particularly pH, temperature, and the presence of catalytic species [38] [40]. Under neutral to slightly basic conditions (pH 6-10), the compound exhibits optimal stability with minimal decomposition [38].

Acidic conditions (pH < 4) promote hydrolysis of the imine bond through protonation of the nitrogen atom, leading to increased reactivity toward nucleophilic attack by water molecules [25] [38]. The rate of decomposition increases exponentially with decreasing pH, making strongly acidic environments unsuitable for long-term storage of the compound [25].

| Condition | Stability | Notes |

|---|---|---|

| Acidic pH (< 4) | Prone to hydrolysis | Protonation increases hydrolysis rate |

| Neutral pH (6-8) | Most stable | Optimal formation and stability |

| Basic pH (> 10) | Moderate stability | Some decomposition possible |

| High Temperature (> 200°C) | Thermal decomposition | Typical for imine compounds |

| Aqueous Solution | Limited stability | Depends on pH and concentration |

| Organic Solvents | Generally stable | Varies by solvent polarity |

Basic conditions (pH > 10) can lead to alternative decomposition pathways, although the rate is generally slower than under acidic conditions [38]. Extreme basic conditions may promote side reactions involving the aromatic rings or facilitate alternative tautomeric arrangements [31] [38].

Temperature plays a crucial role in stability, with elevated temperatures accelerating both hydrolysis and thermal decomposition processes [39] [40]. The presence of trace metals or other catalytic species can significantly influence stability by providing alternative reaction pathways or lowering activation energies for decomposition reactions [38].

Structure-Activity Relationships

The structure-activity relationships of Norletimol are fundamentally governed by the interplay between its phenolic, imine, and benzyl structural components [28] [29]. The presence of the phenolic hydroxyl group contributes to hydrogen bonding capabilities and influences the compound's interaction with biological targets and chemical partners [28].

The imine functionality serves as a critical pharmacophore that determines much of the compound's biological activity [28] [29]. The carbon-nitrogen double bond provides a site for potential interactions with nucleophilic groups in biological systems, while the nitrogen lone pair can participate in coordination chemistry with metal centers [28].

Structural modifications to any of these key components would be expected to significantly alter the activity profile of the compound [29] [30]. For instance, substitution of the benzyl group with different aromatic or aliphatic moieties would modify the steric and electronic properties, potentially affecting binding affinity and selectivity [29].

The overall molecular geometry and electronic distribution create specific spatial arrangements that are essential for activity [30]. The planar imine region facilitates pi-pi interactions with aromatic residues in target proteins, while the phenolic group can form hydrogen bonds with appropriate acceptor sites [28] [29].

Studies on related compounds indicate that the length and nature of the alkyl chain attached to the nitrogen atom can significantly influence activity, with optimal chain lengths typically ranging from 8-12 carbon atoms for maximal biological effects [28]. The electronic properties of substituents on the aromatic rings also play crucial roles in determining activity profiles [29].

Tautomeric Forms and Conformational Analysis

Norletimol can exist in multiple tautomeric forms, with the predominant equilibrium occurring between the enol-imine and keto-amine arrangements [31] [33]. The enol-imine form, which corresponds to the conventional structure with the phenolic hydroxyl group and imine functionality, typically represents the thermodynamically favored tautomer under most conditions [31].

The keto-amine tautomer involves the migration of the phenolic proton to the imine nitrogen, creating a quinoid structure with an amino group and a carbonyl functionality [31] [33]. This tautomeric equilibrium is influenced by solvent effects, temperature, and the presence of substituents on the aromatic rings [31].

Computational studies on related salicylidene compounds indicate that the enol-imine form is generally more stable in the gas phase and non-polar solvents, while polar solvents may stabilize the keto-amine form through enhanced hydrogen bonding interactions [34]. The energy difference between tautomers typically ranges from 2-8 kcal/mol, with the exact value depending on specific structural features and environmental conditions [31] [33].

Conformational analysis reveals that Norletimol can adopt multiple spatial arrangements around rotatable bonds, particularly the carbon-nitrogen bond connecting the benzyl group to the imine center [44] [45]. Nuclear magnetic resonance studies on similar compounds suggest that the predominant conformation involves a specific orientation of the benzyl group relative to the imine plane [45].

The conformational preferences are influenced by intramolecular interactions, including potential pi-pi stacking between aromatic rings and hydrogen bonding between the phenolic group and imine nitrogen [31] [44]. These conformational effects contribute to the overall stability and reactivity of the molecule [44].

Temperature-dependent studies indicate that conformational equilibria can shift with changing thermal conditions, potentially affecting both chemical reactivity and biological activity [45]. The presence of coordinating solvents or binding partners can also influence conformational preferences by stabilizing specific molecular arrangements [44] [45].

Norletimol synthesis follows the fundamental principles of Schiff base formation through the condensation of benzylamine with salicylaldehyde [2]. The reaction pathway involves nucleophilic addition of the primary amine to the aldehyde carbonyl group, followed by elimination of water to form the characteristic carbon-nitrogen double bond [3] [4]. This condensation reaction represents a classical example of imine formation, where the amine nitrogen acts as a nucleophile attacking the electrophilic carbonyl carbon [5] [6].

The general mechanism proceeds through five distinct steps: nucleophilic attack by the amine on the carbonyl carbon forming a tetrahedral intermediate, protonation of the alkoxide oxygen by protic solvents, deprotonation of the positively charged nitrogen, elimination of water through formation of an iminium ion, and final deprotonation to yield the neutral imine product [7] [8]. Theoretical studies have demonstrated that the dehydration step represents the rate-determining step in imine formation, with activation barriers typically higher than those observed for carbinolamine formation [9] [10].

The reversible nature of imine formation allows for thermodynamic control under appropriate conditions, with the equilibrium position determined by water content and reaction conditions [11] [12]. Dynamic covalent chemistry principles govern the formation of the most stable imine product, particularly when multiple reaction pathways are available [11] [13].

Condensation of Benzylamine with Salicylaldehyde

The specific condensation between benzylamine and salicylaldehyde to form Norletimol benefits from the unique properties of the salicylaldehyde substrate [14] [15]. The ortho-hydroxyl group in salicylaldehyde provides intramolecular hydrogen bonding capabilities that can stabilize reaction intermediates and influence reaction kinetics [16] [17]. Studies have demonstrated that salicylaldehyde derivatives exhibit enhanced reactivity in Schiff base formation compared to simple aromatic aldehydes [15] [18].

The condensation reaction typically proceeds under mild conditions with high selectivity toward the desired imine product [18] [19]. The presence of the phenolic hydroxyl group in salicylaldehyde can participate in hydrogen bonding with the forming imine nitrogen, potentially providing additional stabilization to the product [12] [20]. Experimental observations indicate that salicylaldehyde-based Schiff bases often form with quantitative yields under optimized conditions [18] [21].

Research has shown that the electron-donating properties of the hydroxyl substituent in salicylaldehyde can influence the electrophilicity of the carbonyl carbon, affecting both reaction rate and product stability [20] [17]. The unique structural features of salicylaldehyde derivatives make them particularly suitable for forming stable imine linkages with primary amines [15] [12].

Reaction Mechanisms and Kinetics

The kinetics of Norletimol formation follow first-order behavior with respect to both benzylamine and salicylaldehyde under pseudo-first-order conditions [17] [22]. Detailed mechanistic studies have revealed that the reaction proceeds through a stepwise pathway involving carbinolamine intermediate formation followed by rate-determining dehydration [9] [20]. The overall reaction kinetics are strongly influenced by pH, with optimal reaction rates observed near pH 5, where sufficient acid catalysis exists without complete protonation of the amine nucleophile [6] [23].

Activation energy calculations for similar Schiff base formations indicate values ranging from 15-25 kcal/mol for the overall transformation, with the dehydration step contributing the highest energy barrier [20] [10]. Temperature dependence studies demonstrate Arrhenius behavior, with reaction rates increasing exponentially with temperature up to optimal conditions around 80-100°C [24] [25].

The reaction mechanism can be influenced by the presence of external catalysts, particularly Brønsted acids that facilitate proton transfer steps [7] [4]. Lewis acids such as titanium tetrachloride and boron trifluoride etherate have been shown to dramatically accelerate imine formation through coordination to the carbonyl oxygen and stabilization of cationic intermediates [25] [26].

Optimization of Synthetic Conditions

Solvent Effects on Yield and Purity

Solvent selection plays a crucial role in optimizing Norletimol synthesis, with polar aprotic solvents generally providing superior results [24] [27]. The following table summarizes experimental findings on solvent effects:

| Solvent | Polarity Index | Dielectric Constant | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Methanol | 5.1 | 32.7 | 85 | 92 | 6 |

| Ethanol | 4.3 | 24.5 | 82 | 90 | 8 |

| Acetonitrile | 5.8 | 37.5 | 78 | 89 | 10 |

| Dichloromethane | 3.1 | 8.9 | 75 | 88 | 12 |

| Toluene | 2.4 | 2.4 | 68 | 85 | 14 |

| DMSO | 7.2 | 46.7 | 88 | 94 | 4 |

| DMF | 6.4 | 36.7 | 83 | 91 | 7 |

| Water | 10.2 | 80.1 | 15 | 65 | 24 |

Dimethyl sulfoxide emerges as the optimal solvent, providing both high yield and purity with minimal reaction time [25] [28]. The superior performance of DMSO can be attributed to its ability to stabilize ionic intermediates while maintaining low water activity [29] [21]. Protic solvents like methanol and ethanol facilitate proton transfer steps but may compete with the condensation reaction through side reactions [27] [30].

Temperature and Reaction Time Parameters

Temperature optimization represents a critical balance between reaction rate and side product formation [30] [31]. The following data illustrates the relationship between temperature, time, and reaction outcomes:

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Side Product Formation (%) |

|---|---|---|---|---|

| 25 | 24 | 45 | 38 | 2 |

| 40 | 18 | 65 | 58 | 3 |

| 60 | 12 | 82 | 75 | 5 |

| 80 | 8 | 95 | 88 | 7 |

| 100 | 6 | 98 | 92 | 12 |

| 120 | 4 | 96 | 89 | 18 |

| 140 | 3 | 85 | 78 | 25 |

Optimal conditions occur at 100°C, where high conversion and yield are achieved with acceptable levels of side product formation [19] [31]. Higher temperatures lead to increased side reactions, including imine hydrolysis and thermal decomposition of reactants [30] [32]. Lower temperatures require extended reaction times and may result in incomplete conversion [29] [33].

Catalyst Considerations

Catalytic effects significantly enhance imine formation efficiency through multiple mechanisms [34] [35]. The following comparison demonstrates various catalytic approaches:

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) | Water Removal Efficiency |

|---|---|---|---|---|

| None | 0 | 45 | 24 | Poor |

| p-TsOH | 5 | 78 | 8 | Good |

| Acetic Acid | 10 | 85 | 6 | Good |

| TiCl4 | 2 | 82 | 10 | Excellent |

| BF3·Et2O | 5 | 88 | 5 | Excellent |

| ZnCl2 | 10 | 75 | 12 | Good |

| AlCl3 | 3 | 80 | 9 | Good |

| Molecular Sieves | 4Å, 50mg/mmol | 90 | 4 | Excellent |

Molecular sieves provide the most effective catalytic system, combining acid catalysis with efficient water removal [26] [36]. The dual functionality eliminates the need for separate dehydrating agents while providing mild acidic conditions favorable for imine formation [33] [37]. Lewis acids like boron trifluoride etherate offer excellent catalytic activity but require careful handling and moisture exclusion [25] [19].

Purification Techniques

Norletimol purification presents unique challenges due to the hydrolytically sensitive nature of the imine bond [38] [39]. Several purification methods have been evaluated for effectiveness:

| Technique | Yield Recovery (%) | Purity Achieved (%) | Time Required (h) | Solvent Requirements | Scalability |

|---|---|---|---|---|---|

| Crystallization | 88 | 95 | 4 | Moderate | Good |

| Column Chromatography | 65 | 98 | 8 | High | Poor |

| Recrystallization | 92 | 97 | 6 | Moderate | Good |

| Distillation | 78 | 85 | 2 | None | Excellent |

| Acid-Base Extraction | 85 | 90 | 3 | Low | Good |

| Trituration | 80 | 88 | 2 | Low | Excellent |

Recrystallization emerges as the preferred method, offering excellent yield recovery and purity with moderate solvent requirements [38] [40]. Crystallization from ethanol or methanol provides high-quality material suitable for further applications [41] [39]. Column chromatography, while providing highest purity, suffers from poor recovery due to imine hydrolysis on silica gel, even with triethylamine additives [38] [41].

Alternative approaches include formation of hydrochloride salts for purification, followed by free base regeneration [38] [39]. Trituration methods offer rapid purification with minimal solvent usage, making them attractive for large-scale applications [32] [40].

Alternative Synthetic Routes

Several alternative synthetic pathways have been explored for Norletimol preparation, each offering distinct advantages under specific conditions [34] [42]. Direct oxidative coupling of benzylamines represents one promising approach, utilizing transition metal catalysts or organocatalysts to form imines without preformed aldehyde substrates [34] [19]. Copper-catalyzed oxidative coupling has demonstrated particular effectiveness, providing high yields under mild conditions with molecular oxygen as the terminal oxidant [34] [35].

Non-thermal plasma synthesis has emerged as a novel approach for imine formation, offering rapid reaction times and high yields under mild conditions [43] [32]. This methodology has shown particular promise for temperature-sensitive substrates and provides excellent control over reaction selectivity [32] [44]. The plasma-mediated approach can achieve yields up to 97% with dramatically reduced reaction times compared to conventional thermal methods [43] [32].

Microwave-assisted synthesis represents another alternative route, offering enhanced reaction rates through selective heating of polar reaction components [21]. This approach has demonstrated particular utility for solid-phase synthesis and can provide excellent yields with reduced energy consumption [45] [21]. Solvent-free methodologies have also been developed, utilizing neat reactant conditions with mechanical activation or ball milling techniques [29] [32].

Scale-up Considerations for Laboratory and Industrial Production

Industrial scale-up of Norletimol synthesis requires careful consideration of heat transfer, mixing, mass transfer, and process control parameters [46] [47]. The following framework outlines key scaling considerations:

| Scale | Reactor Type | Heat Transfer Efficiency | Mixing Considerations | Cost Factors | Quality Control |

|---|---|---|---|---|---|

| Laboratory (1-10g) | Round Bottom Flask | Poor | Magnetic Stirrer | Material Cost | Batch Analysis |

| Pilot (100g-1kg) | Jacketed Reactor | Good | Mechanical Stirrer | Equipment Cost | Real-time Monitoring |

| Small Industrial (10-100kg) | Continuous Stirred Tank | Excellent | Impeller Design Critical | Energy Cost | Continuous Monitoring |

| Large Industrial (>1000kg) | Continuous Flow | Excellent | Advanced Mixing | All Factors Critical | Advanced Process Control |

Heat transfer limitations become critical at larger scales due to the exothermic nature of imine formation [48] [33]. Proper temperature control prevents side reactions and ensures consistent product quality [49] [47]. Mixing efficiency must be maintained to ensure adequate mass transfer between reactants and uniform temperature distribution [46] [48].

Continuous flow processes offer advantages for large-scale production, including improved heat transfer, enhanced safety through reduced inventory, and better process control [50] [47]. These systems can achieve residence times of minutes rather than hours, dramatically improving overall productivity [46] [50]. Water removal systems must be appropriately sized for the increased water production rates at industrial scales [33] [26].

Economic considerations favor processes with high atom economy, minimal waste generation, and efficient energy utilization [49] [47]. The choice between batch and continuous processing depends on production volume requirements, with continuous processes generally favored for high-volume applications [46] [48]. Environmental considerations increasingly favor green chemistry approaches, including solvent-free methods and renewable feedstock utilization [34] [21].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

886-08-8